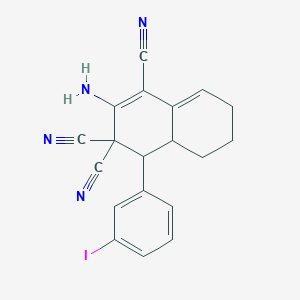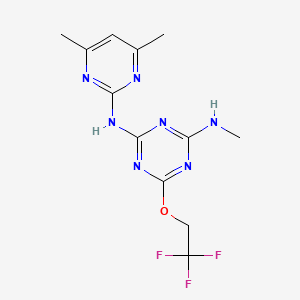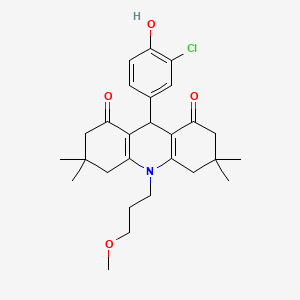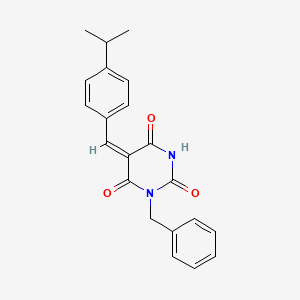![molecular formula C22H23N3O2 B5213142 2-[benzyl(methyl)amino]-N-(3-isoxazolylmethyl)-2-indanecarboxamide](/img/structure/B5213142.png)
2-[benzyl(methyl)amino]-N-(3-isoxazolylmethyl)-2-indanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[benzyl(methyl)amino]-N-(3-isoxazolylmethyl)-2-indanecarboxamide, commonly known as BIIM, is a synthetic compound that has been widely used in scientific research. It belongs to the class of indanecarboxamides and has a chemical formula of C26H27N3O2. The compound has gained popularity due to its potential therapeutic applications in various diseases, including cancer.
作用機序
The mechanism of action of BIIM is not fully understood. However, studies have shown that the compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. BIIM has also been shown to inhibit cell proliferation by inducing cell cycle arrest and downregulating various oncogenes. The compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB.
Biochemical and Physiological Effects:
BIIM has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to have anti-inflammatory and neuroprotective effects in various animal models. BIIM has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-κB. The compound has also been shown to have a protective effect on the liver and kidneys.
実験室実験の利点と制限
One of the major advantages of BIIM is its potential therapeutic applications in various diseases, including cancer. The compound has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. BIIM has also been shown to have anti-inflammatory and neuroprotective effects in various animal models. However, one of the major limitations of BIIM is its poor solubility in water, which makes it difficult to administer in vivo. The compound also has a short half-life, which limits its therapeutic potential.
将来の方向性
There are various future directions for BIIM. One of the major future directions is the development of novel drug delivery systems that can improve the solubility and bioavailability of the compound. Another future direction is the development of new derivatives of BIIM that can improve its therapeutic potential. The compound can also be used in combination with other drugs to enhance its therapeutic effects. Further studies are needed to fully understand the mechanism of action of BIIM and its potential therapeutic applications in various diseases.
合成法
The synthesis of BIIM is a multistep process involving the reaction of various chemicals. The first step involves the reaction of 2-indanecarboxylic acid with thionyl chloride to form 2-indanecarboxylic acid chloride. The acid chloride is then reacted with benzylamine to form 2-benzylamino-2-indanecarboxamide. The next step involves the reaction of 3-amino-5-methylisoxazole with 2-benzylamino-2-indanecarboxamide to form BIIM. The final product is then purified using various techniques, including column chromatography and recrystallization.
科学的研究の応用
BIIM has been extensively used in scientific research for its potential therapeutic applications. The compound has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have anti-inflammatory and neuroprotective effects in various animal models. BIIM has been used in the development of various drugs, including anti-cancer agents and anti-inflammatory drugs.
特性
IUPAC Name |
2-[benzyl(methyl)amino]-N-(1,2-oxazol-3-ylmethyl)-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-25(16-17-7-3-2-4-8-17)22(13-18-9-5-6-10-19(18)14-22)21(26)23-15-20-11-12-27-24-20/h2-12H,13-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOBCAZTRCMSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)C(=O)NCC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl(methyl)amino]-N-(1,2-oxazol-3-ylmethyl)-1,3-dihydroindene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1-adamantyl)phenoxy]-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5213066.png)
![methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5213072.png)
![4'-(4-iodophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5213079.png)



![2-fluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B5213090.png)
![N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5213098.png)

![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2,4,5-trimethoxybenzyl)amine](/img/structure/B5213110.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5213115.png)


